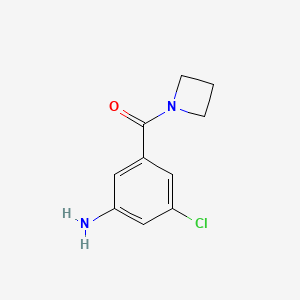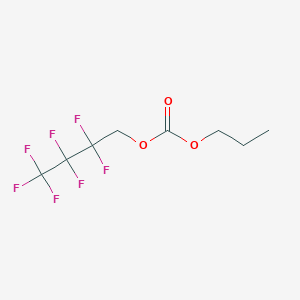
1,1'-Biphenyl, 4-ethoxy-2,3-difluoro-4'-(trans-4-pentylcyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-(trans-4-pentylcyclohexyl)- is a complex organic compound with the molecular formula C23H28F2O. This compound is known for its unique structural properties, which include a biphenyl core substituted with ethoxy, difluoro, and trans-4-pentylcyclohexyl groups. These substitutions impart specific chemical and physical characteristics to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-(trans-4-pentylcyclohexyl)- typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Biphenyl Core: This step involves the coupling of two benzene rings, often through a Suzuki or Ullmann coupling reaction.
Introduction of Ethoxy and Difluoro Groups: The ethoxy and difluoro groups are introduced through electrophilic aromatic substitution reactions. Common reagents include ethyl iodide for the ethoxy group and fluorinating agents like Selectfluor for the difluoro groups.
Attachment of the trans-4-Pentylcyclohexyl Group: This step involves the addition of the trans-4-pentylcyclohexyl group through a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-(trans-4-pentylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and alkylating agents like methyl iodide (CH3I) for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce partially or fully reduced biphenyl derivatives.
Scientific Research Applications
1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-(trans-4-pentylcyclohexyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of liquid crystals for display technologies and other advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-(trans-4-pentylcyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes, receptors, and cellular components, leading to its observed biological effects. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Similar in structure but with a propyl group instead of a pentyl group.
4-Ethoxy-2,3-difluoro-4’-(trans-4-ethylcyclohexyl)biphenyl: Similar in structure but with an ethyl group instead of a pentyl group.
4-Ethoxy-2,3-difluoro-4’-(trans-4-methylcyclohexyl)biphenyl: Similar in structure but with a methyl group instead of a pentyl group.
Uniqueness
The uniqueness of 1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-(trans-4-pentylcyclohexyl)- lies in its specific combination of substituents, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific molecular interactions and stability, such as in liquid crystal displays and advanced materials.
Properties
CAS No. |
123560-47-4 |
|---|---|
Molecular Formula |
C25H32F2O |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-ethoxy-2,3-difluoro-4-[4-(4-pentylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C25H32F2O/c1-3-5-6-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22-16-17-23(28-4-2)25(27)24(22)26/h12-19H,3-11H2,1-2H3 |
InChI Key |
DYYPQDVYNJNXDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)OCC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile](/img/structure/B12087276.png)
![[3-[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B12087282.png)






